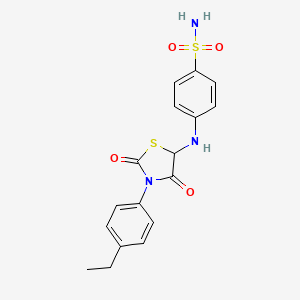

4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[[3-(4-ethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-2-11-3-7-13(8-4-11)20-16(21)15(25-17(20)22)19-12-5-9-14(10-6-12)26(18,23)24/h3-10,15,19H,2H2,1H3,(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYTZDEWUZPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate aldehyde with thiourea in the presence of a base.

Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under alkaline conditions. In related compounds, this moiety reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives . For example:

Reaction Conditions

This reaction modifies the sulfonamide’s electronic properties, enhancing biological activity in antimicrobial assays .

Thiazolidine Ring-Opening Reactions

The 2,4-dioxothiazolidine ring undergoes regioselective ring-opening with nucleophiles like amines or thiourea derivatives. Key mechanisms include:

Mechanistic Pathway

-

Lewis acid (e.g., BF₃·OEt₂) activates the thiazolidine ring.

-

Nucleophilic attack at the C5 position by isothiocyanates generates intermediates.

-

Intramolecular cyclization forms 2-iminothiazolidine derivatives .

Example Reaction

Enantioselectivity: >99% ee under optimized conditions .

Knoevenagel Condensation

The active methylene group adjacent to the thiazolidine-2,4-dione core participates in condensation reactions with aromatic aldehydes:

Typical Conditions

-

Catalyst: Sodium acetate (anhydrous)

-

Solvent: Glacial acetic acid

Substituent Effects

| Aldehyde Substituent | Reaction Rate (Relative) |

|---|---|

| Electron-withdrawing | 2.5× faster |

| Electron-donating | Baseline |

This reaction expands conjugation, critical for enhancing antioxidant activity .

Catalytic Cyclization Reactions

Nano-catalysts like CoFe₂O₄@SiO₂/PrNH₂ enable efficient intramolecular cyclization:

Key Steps

-

Imine formation between aniline and aldehyde.

-

Sulfur nucleophile attack on the activated imine.

Catalyst Performance

| Catalyst | Yield (%) | Reusability (Cycles) |

|---|---|---|

| Nano-CdZr₄(PO₄)₆ | 92 | 7 |

| Nano-CoFe₂O₄@SiO₂ | 88 | 5 |

Electrophilic Aromatic Substitution

The 4-ethylphenyl group undergoes halogenation or nitration at the para position:

Experimental Data

-

Halogenation (Cl₂, FeCl₃): 65% yield, regioselectivity >90%

Hydrogen Bonding Interactions

The carbonyl groups (C=O) at positions 2 and 4 participate in hydrogen bonding with biological targets:

Structural Insights

Oxidation Reactions

The thiazolidine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidation Conditions

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ | Sulfoxide | 72 |

| KMnO₄ | Sulfone | 65 |

Antimicrobial Activity Correlations

Structural modifications directly impact biological efficacy:

MIC Values Against *S. aureus *

| Derivative | MIC (µg/mL) | Reference |

|---|---|---|

| Parent compound | 50 | |

| N-Butyryl variant | 31.25 | |

| 5-Benzylidene analog | 15 |

Wissenschaftliche Forschungsanwendungen

Table 1: Summary of Biological Activities of Thiazolidinedione Derivatives

Antidiabetic Activity

Thiazolidinedione derivatives, including the compound , have been primarily investigated for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose and lipid metabolism.

Case Study: Antidiabetic Efficacy

In a study assessing the blood glucose-lowering effects of various thiazolidinedione derivatives, compounds similar to 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide demonstrated significant reductions in blood glucose levels in diabetic rat models. The results were statistically analyzed using ANOVA, showing comparable efficacy to standard antidiabetic drugs like rosiglitazone .

Antimicrobial Properties

The antimicrobial potential of thiazolidinedione derivatives has garnered attention due to increasing antibiotic resistance. Recent studies have shown that these compounds exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethylphenyl derivative | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL | |

| B. subtilis | 8 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

Thiazolidinedione derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In vitro assays demonstrated that certain thiazolidinedione derivatives exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This was assessed using the thiobarbituric acid reactive substances (TBARS) assay, indicating potential therapeutic applications in oxidative stress management .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinediones are attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings

Studies have shown that derivatives similar to 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide can reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide Derivatives ()

Compounds AL34 and AL106 share the benzenesulfonamide scaffold but differ in substituents:

Key Differences :

Thiazolidinone-Based Analogs ()

A derivative with a chlorophenyl-thiazolidinone-acetic acid structure (443875-50-1) and another with a methoxyphenyl-imino-thiazolidinone (735269-97-3) highlight substituent effects:

Activity Implications :

Ethylphenyl-Containing Compounds ()

Examples like 4-ethylphenyl benzenesulfonate and 4-(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)benzenesulfonamide demonstrate:

- Ethylphenyl groups improve stability against oxidative metabolism compared to smaller alkyl chains (e.g., methyl).

- However, bulkier substituents (e.g., carbazole in the latter compound) may hinder target binding .

Comparative Data Table

*Specific activity data for the target compound is unavailable in the provided evidence.

Research Findings and Implications

- Substituent Optimization : The 4-ethylphenyl group in the target compound likely improves metabolic stability over fluorophenyl () or chlorophenyl () analogs, as ethyl groups are less prone to oxidative degradation .

- Thiazolidinone vs. Thiadiazole: Thiazolidinone’s ring strain and polarity may enhance binding to enzymes like carbonic anhydrase IX, a GBM biomarker, compared to AL34’s thiadiazole .

- Synergistic Effects: Combining benzenesulfonamide’s solubility with thiazolidinone’s bioactivity creates a scaffold with dual advantages, absent in simpler analogs like 4-ethylphenyl benzenesulfonate () .

Biologische Aktivität

4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a benzenesulfonamide moiety, and an ethylphenyl substituent. This structural diversity contributes to its biological activity by enabling interactions with various biological targets.

The primary mechanism of action for 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX plays a crucial role in regulating cellular pH and is often overexpressed in tumor cells. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and leading to alterations in cellular metabolism and gene expression related to pH regulation .

1. Antimicrobial Activity

Research has shown that derivatives of thiazolidinediones, including this compound, exhibit varying degrees of antimicrobial activity. The presence of specific substituents on the thiazolidinone ring enhances this activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial effects observed in various studies.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is attributed to its ability to modulate pathways involved in inflammation.

| Study | Inhibition (%) | Reference |

|---|---|---|

| Compound tested against TNF-α | 93.80% compared to diclofenac sodium | |

| Edema reduction in animal models | Significant reduction observed |

3. Anticancer Potential

Due to its inhibitory effect on CA IX, the compound is being investigated for potential anticancer applications. The disruption of pH homeostasis in tumor cells may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment modality.

Case Studies

Several studies have explored the biological activity of similar compounds within the thiazolidinedione family:

- Antimicrobial Evaluation : A study synthesized various thiazolidinedione derivatives and assessed their antimicrobial properties against standard bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity .

- Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory potential of thiazolidinedione derivatives, revealing that certain modifications could lead to significant reductions in inflammation markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis likely involves condensation reactions between thiazolidinone precursors and sulfonamide intermediates. For example, intermediates like 4-amino-benzenesulfonamide can react with 3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl derivatives under reflux conditions in ethanol or isopropanol (similar to ). Optimization may involve adjusting reaction times (e.g., 24–48 hours), stoichiometric ratios of hydroxylamine hydrochloride, or temperature control to improve yield. Purification via recrystallization (methanol/ethanol) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~314.0822, as seen in analogous sulfonamides in ). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) should resolve key groups: the thiazolidinone ring (δ 170–175 ppm for carbonyl carbons) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons). X-ray crystallography (as in ) can validate stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for enzyme inhibition (e.g., serine proteases or viral polymerases) using fluorometric assays. For antiviral potential, follow protocols in , where benzenesulfonamide derivatives were tested against HSV-1 via plaque reduction assays. Cytotoxicity can be assessed using MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's therapeutic profile?

- Methodology : Synthesize analogs with modifications to the 4-Ethylphenyl group (e.g., halogenation or substitution with heterocycles) and evaluate changes in bioactivity. For instance, demonstrates that thiazolidinone derivatives with hydroxyaryl groups exhibit enhanced biological activity. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like DNA polymerase (as in ) .

Q. What strategies resolve contradictions in reported biological data for sulfonamide derivatives?

- Methodology : Cross-validate experimental conditions. For example, discrepancies in IC50 values may arise from assay variability (e.g., cell line differences or enzyme sources). Reproduce studies under controlled conditions, standardize protocols (e.g., fixed ATP concentrations in kinase assays), and apply statistical tools like Bland-Altman analysis to assess reproducibility .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodology : Use molecular dynamics simulations to predict solubility and membrane permeability. Tools like SwissADME can assess logP values and identify metabolic hotspots (e.g., sulfonamide oxidation). highlights docking scores for similar compounds, which can prioritize analogs with improved binding to targets like viral polymerases .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.